molecular formula C₁₀H₁₂F₂N₂O₅ B1146245 1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione CAS No. 95058-80-3

1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No. B1146245
CAS RN: 95058-80-3
M. Wt: 278.21
InChI Key:
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Description

Synthesis Analysis

Synthesis processes for compounds similar to the one often involve multicomponent reactions that yield products through methods like the Aldol–Michael addition reaction. For instance, Barakat et al. (2016) synthesized a compound through the reaction of N,N-dimethylbarbituric acid, cyclohexane-1,3-dione, and 3-fluorobenzaldehyde in aqueous solution, achieving high yields and confirming the molecular structure via spectroscopic methods and X-ray crystallography (Barakat et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds with complex configurations is often determined using X-ray crystallography. Li et al. (2014) synthesized and characterized a compound with potential for anti-tumor and anti-viral applications, detailing its crystal structure to provide insights into its molecular framework (Li et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature typically explore multicomponent syntheses and the potential for creating derivatives with various biological activities. Ibberson et al. (2023) developed a catalyst-free synthesis of pyrimidine-dione derivatives, emphasizing green chemistry principles and potential antioxidant activities (Ibberson et al., 2023).

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized and characterized by NMR spectra, with its crystal structure determined by X-ray single-crystal diffraction. This analysis provides essential insights into its molecular conformation and potential as an anti-tumor and anti-viral agent (Li, Xiao, & Yang, 2014).

Molecular Structure and Chemical Reactions

  • Another variant of the compound was synthesized through a multicomponent reaction, with its molecular structure confirmed by spectroscopic methods and X-ray crystallography (Barakat et al., 2016).
  • Research on related compounds involves synthesizing analogues and derivatives, providing insights into their potential pharmaceutical applications and structural properties (Hřebabecký & Holý, 2000).

Potential Biological Applications

  • Studies have been conducted on compounds isolated from natural sources, such as Callyspongia Fibrosa, that include derivatives of pyrimidine-2,4-dione. This research contributes to understanding their natural occurrence and potential bioactivity (Xiao, 2005).

Photochemical and Oxidation Studies

  • Spectral-luminescent studies have been conducted to understand the compound's behavior in specific chemical conditions, contributing to our knowledge of its chemical properties and potential reactions under different environmental conditions (Petrova et al., 2018).

Enantiomeric Purity and Biological Evaluation

  • Research on enantiomerically pure phosphonated carbocyclic analogues of the compound has been conducted, focusing on synthesis and biological evaluation, which is crucial for understanding its potential therapeutic applications (Romeo et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O5/c1-4-2-14(9(18)13-7(4)17)8-10(11,12)6(16)5(3-15)19-8/h2,5-6,8,15-16H,3H2,1H3,(H,13,17,18)/t5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWSSJHRJXJIMZ-ATRFCDNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxy-2',2'-difluoro-5-methyluridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Reactant of Route 2
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Reactant of Route 3
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Reactant of Route 4
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Reactant of Route 5
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Reactant of Route 6
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

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